molecular formula C20H21NO6 B6429272 methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate CAS No. 1704550-96-8

methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate

Cat. No.: B6429272
CAS No.: 1704550-96-8
M. Wt: 371.4 g/mol
InChI Key: MLHQMWXUJMTAGU-UHFFFAOYSA-N
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Description

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is a complex organic compound that features a benzoate ester linked to a piperidine ring, which is further connected to a pyran ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate typically involves multiple steps:

    Formation of the Pyran Ring: The pyran ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Piperidine Ring Formation: The piperidine ring is usually formed via a reductive amination reaction, where a carbonyl compound reacts with an amine in the presence of a reducing agent.

    Esterification: The final step involves the esterification of the benzoic acid derivative with the piperidine-pyran intermediate under acidic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors to improve reaction efficiency and yield, as well as employing robust purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the pyran ring, leading to the formation of carboxylic acids.

    Reduction: Reduction reactions can occur at the carbonyl groups, converting them into alcohols.

    Substitution: The ester and amide groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and amines.

    Substitution: Various esters and amides depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions, making it a versatile intermediate.

Biology

In biological research, the compound can be used to study enzyme interactions and receptor binding due to its ability to mimic certain biological molecules.

Medicine

In medicinal chemistry, the compound may serve as a lead compound for the development of new drugs, particularly those targeting neurological pathways due to the presence of the piperidine ring.

Industry

In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and resins, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate involves its interaction with specific molecular targets, such as enzymes and receptors. The piperidine ring can interact with neurotransmitter receptors, while the ester and amide groups can form hydrogen bonds with various biological molecules, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    Methyl 4-methyl-2-oxo-2H-pyran-6-carboxylate: Similar pyran structure but lacks the piperidine and benzoate groups.

    Methyl 2-oxo-2H-pyran-4-carboxylate: Similar pyran structure but lacks the piperidine group.

    Piperidine-1-carboxylate derivatives: Similar piperidine structure but lacks the pyran and benzoate groups.

Uniqueness

Methyl 2-{4-[(6-methyl-2-oxo-2H-pyran-4-yl)oxy]piperidine-1-carbonyl}benzoate is unique due to its combination of a pyran ring, piperidine ring, and benzoate ester. This combination provides a unique set of chemical properties and reactivity, making it a valuable compound for various applications in research and industry.

Properties

IUPAC Name

methyl 2-[4-(2-methyl-6-oxopyran-4-yl)oxypiperidine-1-carbonyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21NO6/c1-13-11-15(12-18(22)26-13)27-14-7-9-21(10-8-14)19(23)16-5-3-4-6-17(16)20(24)25-2/h3-6,11-12,14H,7-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLHQMWXUJMTAGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=O)O1)OC2CCN(CC2)C(=O)C3=CC=CC=C3C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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